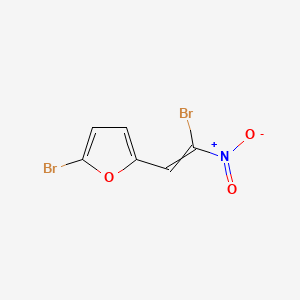

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

Descripción general

Descripción

Se comercializa en Cuba bajo la marca Dermofural® y se utiliza para tratar infecciones dermatológicas . Furvina ha demostrado una actividad antimicrobiana significativa contra bacterias, hongos y levaduras, al inhibir preferentemente la síntesis de proteínas en el sitio de decodificación P de la subunidad ribosómica 30S .

Métodos De Preparación

Furvina se sintetiza a través de un proceso de dos pasos que comienza con el furfural, un aldehído industrial derivado de la bagasa de caña de azúcar . La ruta sintética implica la bromación del furfural para obtener 2-bromo-5-(2-bromo-2-nitrovinil)-furano. Este proceso produce Furvina con una pureza superior al 99,8% . Los métodos de producción industrial implican estrictos parámetros de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Furvina sufre varias reacciones químicas, que incluyen:

Oxidación: Furvina puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: El grupo nitro en Furvina puede reducirse a un grupo amina en condiciones reductoras.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

BNEF has been identified as a potent broad-spectrum antimicrobial agent . Its effectiveness against a wide range of microorganisms, including bacteria, fungi, and algae, makes it valuable for industrial applications.

- Mechanism of Action : BNEF functions as a non-oxidizing antimicrobial, which is crucial in environments where traditional oxidizing agents like chlorine cannot be used. This property is particularly important for preserving materials in industries such as pulp and paper manufacturing, metalworking fluids, and cosmetics .

- Efficacy Studies : Research has demonstrated that BNEF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains .

Table 1: Efficacy Against Microorganisms

| Microorganism | Type | Efficacy Level |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | High |

| Staphylococcus aureus | Gram-positive | High |

| Aspergillus niger | Fungi | Moderate to High |

| Chlorella pyrenoidosa | Algae | Moderate |

Industrial Applications

BNEF's unique properties make it suitable for various industrial applications:

- Water Treatment : Its use in cooling water systems helps control microbial growth without the drawbacks associated with traditional biocides .

- Preservatives : BNEF is effective in preserving products such as latex paints and wood treatments by preventing microbial contamination .

- Antifouling Coatings : The compound has been incorporated into antifouling coatings for ships, reducing biofouling and prolonging the lifespan of marine vessels .

Medicinal Chemistry

In the realm of medicinal chemistry, BNEF shows promise due to its antimicrobial properties:

- Potential Drug Development : The compound's ability to form stable complexes with other molecules enhances its biological efficacy. This characteristic is being explored for the development of new antimicrobial drugs .

- In Vivo Studies : Experimental treatments using BNEF have been conducted on various laboratory animals to evaluate its effectiveness against infections caused by resistant bacterial strains. Results indicate a favorable safety profile and significant therapeutic potential .

Table 2: In Vivo Efficacy Studies

| Study Type | Organism Tested | Result |

|---|---|---|

| Experimental Treatment | Pseudomonas aeruginosa | Effective at 0.125% |

| Toxicological Studies | Various (Rats, Mice) | Safe up to specified doses |

Synthesis and Chemical Properties

The synthesis of BNEF involves novel methods that enhance yield and purity:

- Synthesis Methodology : A new process involves reacting furfural with bromonitromethane using primary amines as catalysts. This method minimizes the formation of impurities and maximizes the yield of the desired product .

- Chemical Structure : BNEF includes two bromine atoms and a nitroethenyl group attached to a furan ring, contributing to its unique reactivity and biological activity.

Mecanismo De Acción

Furvina ejerce sus efectos al dirigirse a la subunidad ribosómica pequeña en las bacterias. Se une en o cerca del sitio de decodificación P, interfiriendo con la unión ribosómica de la formilmetionina-tRNA durante la formación del complejo de iniciación 30S. Esta inhibición afecta preferentemente la síntesis de proteínas sobre la síntesis de ARN, ADN y pared celular . Furvina muestra una preferencia por la naturaleza de la base 3' del codón, inhibiendo eficazmente la traducción cuando el ARNm contiene el triplete de iniciación AUG canónico .

Comparación Con Compuestos Similares

Furvina se compara con otros derivados de nitrovinilfurano, como el 2-(2-metil-2-nitrovinil)furano. Si bien ambos compuestos exhiben actividad antimicrobiana, Furvina es única en su inhibición específica de la síntesis de proteínas en el sitio de decodificación P de la subunidad ribosómica 30S . Otros compuestos similares incluyen:

2-(2-metil-2-nitrovinil)furano: Interfiere con los sistemas de detección de quórum en las bacterias y potencia la acción de otros antibióticos.

Furvinol®: Un fármaco veterinario derivado de Furvina, utilizado para tratar infecciones en animales.

El mecanismo de acción único de Furvina y su amplia actividad antimicrobiana la convierten en un compuesto valioso tanto en la investigación científica como en aplicaciones prácticas.

Actividad Biológica

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a complex organic compound characterized by a furan ring with multiple bromine and nitro substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has shown promise as a microbicide and exhibits various antimicrobial properties.

The molecular formula of this compound is . Its structural features include:

- Two bromine atoms : Enhancing reactivity.

- Nitroethenyl group : Contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through a bromination reaction involving 2-nitrovinylfuran in the presence of carbon disulfide and charcoal, which acts as a catalyst. This method has been reported to yield high-purity products with reduced environmental impact due to minimized solvent usage and controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against various microorganisms, including:

- Gram-positive bacteria : Over 500 strains tested.

- Gram-negative bacteria : More than 1500 strains.

- Fungi : Over 500 strains.

This compound has demonstrated significant efficacy in vitro, showing potential for therapeutic applications in human and veterinary medicine .

The biological activity of this compound is thought to be linked to its ability to interact with nucleophiles and electrophiles, forming stable complexes that enhance its antimicrobial efficacy. This interaction may lead to the formation of novel derivatives with improved properties.

Case Studies

- Microbicidal Activity :

- In Vitro Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromofuran | Contains a single bromine atom | Exhibits lower reactivity compared to the target compound |

| 4-Nitrofuran | Nitro group at position 4 | Known for strong antimicrobial properties |

| 5-Nitrofuran | Nitro group at position 5 | Exhibits different reactivity patterns |

| This compound | Dual bromination and nitroethenyl group | Enhanced reactivity and potential biological activity |

Propiedades

Número CAS |

189935-72-6 |

|---|---|

Fórmula molecular |

C6H3Br2NO3 |

Peso molecular |

296.90 g/mol |

Nombre IUPAC |

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |

Clave InChI |

MJPPGVVIDGQOQT-HWKANZROSA-N |

SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

SMILES isomérico |

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |

SMILES canónico |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

Sinónimos |

2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.